molecular formula C11H14BrN B12284781 1-Amino-5-bromo-2,2-dimethylindane

1-Amino-5-bromo-2,2-dimethylindane

Cat. No.: B12284781
M. Wt: 240.14 g/mol
InChI Key: XKCJHQVXVWDKME-UHFFFAOYSA-N
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Description

1-Amino-5-bromo-2,2-dimethylindane is an organic compound with the molecular formula C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol This compound is characterized by the presence of an amino group and a bromine atom attached to a dimethylindane skeleton

Preparation Methods

The synthesis of 1-Amino-5-bromo-2,2-dimethylindane typically involves multi-step organic reactions. One common method is the bromination of 2,2-dimethylindane followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Amino-5-bromo-2,2-dimethylindane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-5-bromo-2,2-dimethylindane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of biological pathways and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-5-bromo-2,2-dimethylindane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-Amino-5-bromo-2,2-dimethylindane include:

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

5-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine

InChI

InChI=1S/C11H14BrN/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5,10H,6,13H2,1-2H3

InChI Key

XKCJHQVXVWDKME-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1N)C=CC(=C2)Br)C

Origin of Product

United States

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